molecular formula C8H12N2O2S2 B8678003 Ethyl 3-[(2-amino-1,3-thiazol-5-YL)sulfanyl]propanoate CAS No. 859525-05-6

Ethyl 3-[(2-amino-1,3-thiazol-5-YL)sulfanyl]propanoate

Cat. No.: B8678003
CAS No.: 859525-05-6
M. Wt: 232.3 g/mol
InChI Key: WRINLEMDTGKJHQ-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-amino-1,3-thiazol-5-YL)sulfanyl]propanoate is a useful research compound. Its molecular formula is C8H12N2O2S2 and its molecular weight is 232.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

859525-05-6

Molecular Formula

C8H12N2O2S2

Molecular Weight

232.3 g/mol

IUPAC Name

ethyl 3-[(2-amino-1,3-thiazol-5-yl)sulfanyl]propanoate

InChI

InChI=1S/C8H12N2O2S2/c1-2-12-6(11)3-4-13-7-5-10-8(9)14-7/h5H,2-4H2,1H3,(H2,9,10)

InChI Key

WRINLEMDTGKJHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCSC1=CN=C(S1)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Bromo-2-aminothiazole (25 g, 96 mmol) in DMF (150 mL) was added K2CO3 (26.5 g, 192 mmol) and the mixture was purged with N2 for 5 min. The mixture was cooled to 0° C. on an ice bath before 3-mercaptopropionic acid ethyl ester (12.9 g, 96 mmol) was added dropwise over the course of 30 min. The reaction mixture was stirred for 16 hours before water (400 mL) was added. The aqueous mixture was extracted with Et2O (1×500 mL, 2×250 mL). The combined organic phases was washed with saturated NH4Cl (3×150 mL), dried (MgSO4). The solvent was removed in vacuo to give a dark residue which was purified by column chromatography (SiO2, EtOAc-heptane (1:1)). The solvent was removed in vacuo to give 11 g (49%) of the desired compound.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
26.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Yield
49%

Synthesis routes and methods II

Procedure details

To a solution of 2-amino-5-bromothiazole (50 g, 192 mmol) in DMF (300 mL) were added potassium carbonate (53 g, 384 mmol) and ethyl 3-mercaptopropionate (25.8 g, 192 mmol). The reaction mixture was stirred at room temperature for 36 h. The mixture was partitioned between water (500 mL) and ethyl acetate (500 mL) and the isolated water phase was extracted with ethyl acetate (250 mL). The combinde organic phases were washed with water (250 mL) and 10% aqueous sodium hydrogencarbonate (250 mL), dried over anhydrous magnesium sulphate and evaporated to dryness in vacuo to give 3-(2-amino-thiazol-5-ylsulfanyl)-propionic acid ethyl ester. Yield: 19.6 g (44%). 1H-NMR (CDCl3): δ 7.07 (s, 1H); 4.15 (q, 2H); 2.88 (t, 2H); 2.61 (t, 2H); 1.26 (t, 3H); HPLC-MS: m/z: 233 (M+1).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
25.8 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

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